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Compound of Interest

Compound Name: Hept-4-EN-6-YN-1-OL

Cat. No.: B1148483

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
polyunsaturated alcohol, Hept-4-en-6-yn-1-ol. Designed for researchers, scientists, and
professionals in the field of drug development, this document details the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. The guide also outlines the standard experimental protocols for acquiring such
data.

Hept-4-en-6-yn-1-ol, with the molecular formula C7H100 and a molecular weight of 110.15
g/mol , is a versatile organic building block featuring a primary alcohol, a carbon-carbon double
bond, and a terminal carbon-carbon triple bond.[1][2] This unique combination of functional
groups makes it a valuable intermediate in organic synthesis. A thorough understanding of its
spectroscopic characteristics is crucial for its identification and utilization in complex synthetic
pathways.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Hept-4-en-6-yn-1-ol
based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~3.6 Triplet 2H H-1
~1.7 Quintet 2H H-2
~2.3 Quartet 2H H-3
~5.6 Multiplet 1H H-4 or H-5
~5.4 Multiplet 1H H-4 or H-5
~2.8 Singlet 1H H-7
~1.5-2.5 Broad Singlet 1H OH
13C NMR (Predicted)
Chemical Shift (8) ppm Carbon Assignment
~62 C-1
~32 C-2
~23 C-3
~125 C-4 or C-5
~130 C-4 or C-5
~80 C-6
~70 Cc-7

Infrared (IR) Spectroscopy

The IR spectrum of Hept-4-en-6-yn-1-ol is expected to exhibit characteristic absorption bands
corresponding to its functional groups.[1]
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Wavenumber (cm~?) Functional Group Description
3200-3600 (broad) O-H Alcohol stretch

~3300 (sharp, medium) C-H Alkyne sp-C-H stretch
3020-3100 (medium) C-H Alkene sp2-C-H stretch
2850-2960 (medium) C-H Alkane sp3-C-H stretch
2100-2260 (weak, sharp) Cc=C Alkyne stretch
1640-1680 (weak) c=C Alkene stretch

Mass Spectrometry (MS)

The mass spectrum of Hept-4-en-6-yn-1-ol is predicted to show a molecular ion peak and
characteristic fragmentation patterns of an unsaturated alcohol.

m/z lon Fragmentation Pathway
110 [M]*+ Molecular lon

92 [M-H20]* Dehydration

79 [M-CH20H]* Alpha-cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of Hept-4-en-6-yn-1-ol in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition:

o

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

[¢]

Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As Hept-4-en-6-yn-1-ol is a liquid, a neat spectrum can be obtained by
placing a thin film of the compound between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean salt plates.
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o Place the sample on the salt plates and acquire the sample spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o The data is collected over the mid-IR range (typically 4000-400 cm~1).

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC-MS) for volatile
compounds.

« lonization: Utilize a suitable ionization technique, most commonly Electron lonization (EI) for
this type of molecule.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak will confirm the molecular weight, and the fragmentation pattern
provides structural information.

Visualizations
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of Hept-4-

en-6-yn-1-ol. The provided data and protocols are intended to aid in the synthesis,
identification, and application of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Hept-4-en-6-yn-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148483#spectroscopic-data-for-hept-4-en-6-yn-1-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1148483?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.youtube.com/watch?v=pT4rMLIQUjE
https://www.benchchem.com/product/b1148483#spectroscopic-data-for-hept-4-en-6-yn-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b1148483#spectroscopic-data-for-hept-4-en-6-yn-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b1148483#spectroscopic-data-for-hept-4-en-6-yn-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b1148483#spectroscopic-data-for-hept-4-en-6-yn-1-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1148483?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

